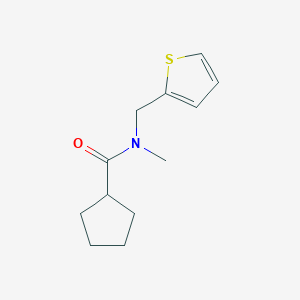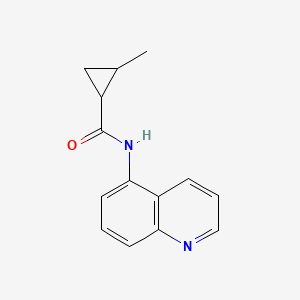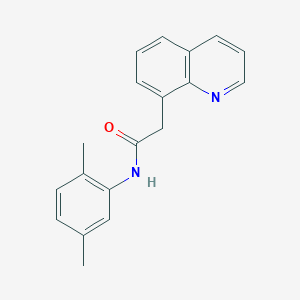
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. CP has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Wirkmechanismus
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide works by binding to and activating the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. This activation leads to a variety of physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise and controlled manipulation of the endocannabinoid system. However, one limitation is its potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Zukünftige Richtungen
There are many potential future directions for research involving N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide and other synthetic cannabinoids. One direction is the development of novel cannabinoid-based therapies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is the investigation of the potential therapeutic uses of cannabinoids in the treatment of addiction and mental health disorders. Additionally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and dependence.
Synthesemethoden
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is typically synthesized through a multi-step process involving the reaction of cyclopentanone with 2-bromoethyl thiophene, followed by N-methylation and carboxylation. The final product is purified through chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoids on the brain, including their potential therapeutic uses in treating neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(9-11-7-4-8-15-11)12(14)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYONKQLIMIVDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)


